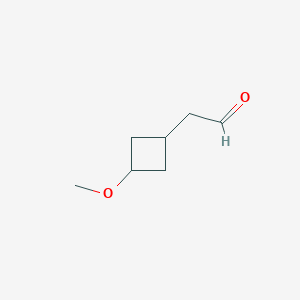
2-(3-Methoxycyclobutyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxycyclobutyl)acetaldehyde is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of a methoxy group attached to a cyclobutyl ring, which is further connected to an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclobutyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methoxy-1-butene, followed by oxidation to introduce the aldehyde functionality. The reaction conditions typically involve the use of a strong oxidizing agent, such as potassium permanganate or chromium trioxide, under controlled temperature and pH conditions to ensure selective oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and oxidation steps. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxycyclobutyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed
Oxidation: 2-(3-Methoxycyclobutyl)acetic acid.
Reduction: 2-(3-Methoxycyclobutyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxycyclobutyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxycyclobutyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the methoxy group may participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methoxycyclobutyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(3-Methoxycyclobutyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Methoxycyclobutanone: Similar cyclobutyl ring with a methoxy group, but with a ketone functionality.
Uniqueness
2-(3-Methoxycyclobutyl)acetaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on a cyclobutyl ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-(3-methoxycyclobutyl)acetaldehyde |
InChI |
InChI=1S/C7H12O2/c1-9-7-4-6(5-7)2-3-8/h3,6-7H,2,4-5H2,1H3 |
InChI-Schlüssel |
DWHJGDFQSJJUGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(C1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13027894.png)


![(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13027908.png)
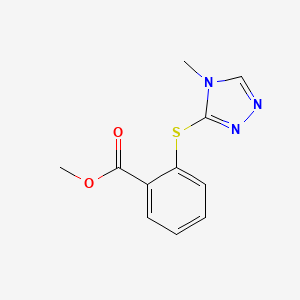
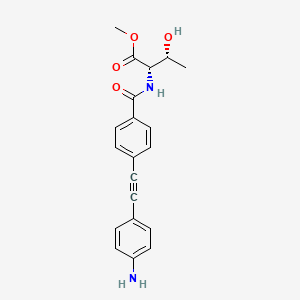
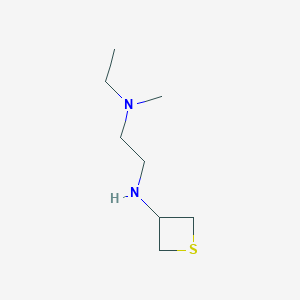

![1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13027933.png)
![Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13027942.png)
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)
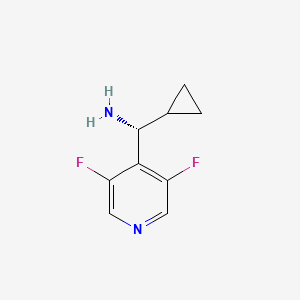
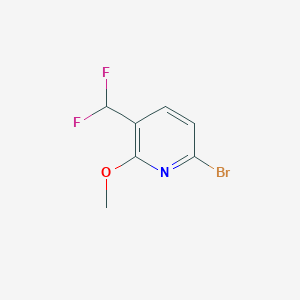
![2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B13027974.png)
